molecular formula C9H9NOS B13166120 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile

Cat. No.: B13166120
M. Wt: 179.24 g/mol
InChI Key: BFRHDJFVJJHARF-UHFFFAOYSA-N
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Description

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a synthetically valuable organic compound that features both an epoxide (oxirane) ring and a nitrile group, fused with a 5-methylthiophene moiety. This unique structure makes it a promising multifunctional intermediate for pharmaceutical research and synthetic chemistry. The epoxide ring is a well-known versatile electrophile in drug development, highly useful for the stereospecific formation of ring-opened products with a wide array of nucleophiles, enabling the construction of complex molecules in a stereoselective manner . Concurrently, the nitrile group is a robust and biocompatible functionality found in over 30 marketed pharmaceuticals. It often acts as a key hydrogen bond acceptor in enzyme active sites, mimicking carbonyl groups, and can optimize a compound's pharmacokinetic properties . The 5-methylthiophene ring is a common heterocycle in medicinal chemistry, frequently serving as a building block in bioactive molecules. While the specific biological activity and mechanism of action for this exact compound require further investigation by the research community, its molecular architecture suggests significant potential for use as a precursor in the synthesis of potential protease inhibitors, kinase inhibitors, and other pharmacologically active agents targeting various diseases. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile

InChI

InChI=1S/C9H9NOS/c1-6-3-4-8(12-6)9(2)7(5-10)11-9/h3-4,7H,1-2H3

InChI Key

BFRHDJFVJJHARF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves the epoxidation of a precursor ketonitrile compound, specifically 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile. The key step is the formation of the oxirane ring via epoxidation of the carbonyl group adjacent to the nitrile.

  • Starting Material: 3-(5-methylthiophen-2-yl)-3-oxopropanenitrile
  • Epoxidizing Agents: Peracids such as m-chloroperbenzoic acid (m-CPBA) are commonly employed due to their efficacy in converting α,β-unsaturated ketones or keto nitriles to oxiranes under mild conditions.
  • Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane) at controlled temperatures to avoid side reactions, often at 0°C to room temperature.
  • Work-up: After completion, the reaction mixture is quenched, and the product is purified by standard methods such as column chromatography or recrystallization.
Parameter Typical Value/Condition
Solvent Dichloromethane or similar inert solvent
Epoxidizing agent m-Chloroperbenzoic acid (m-CPBA)
Temperature 0°C to room temperature
Reaction time Several hours (varies by scale)
Purification method Chromatography or recrystallization

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Primary Amines: Formed through reduction of the nitrile group.

    Ring-Opened Products: Formed through nucleophilic substitution.

Scientific Research Applications

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The thiophene ring may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxirane-Carbonitrile Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents on Oxirane Ring Molecular Formula Key Properties (Yield, m.p., etc.)
3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile 3-methyl, 5-methylthiophen-2-yl C₁₀H₉NO₂S Not explicitly reported in evidence
3-(3-Bromophenyl)-2-((isobutyl(phenyl)amino)methyl)oxirane-2-carbonitrile (4h) 3-bromophenyl, isobutyl(phenyl)aminomethyl C₂₁H₂₂BrN₂O Yield: 89%; yellow oil
2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile (4z) 4-chlorophenyl, benzo[d][1,3]dioxol-5-yl(isobutyl)aminomethyl C₂₂H₂₂ClN₂O₃ General synthesis described; no explicit yield/m.p.

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., bromophenyl in 4h) or bulky substituents (e.g., benzo[d][1,3]dioxol-5-yl in 4z) alters reactivity and stability. The thiophene moiety in the target compound may enhance π-π stacking interactions in materials science applications compared to purely aromatic substituents .
  • Synthetic Yields : Yields for analogous compounds range from 55% to 89%, suggesting that steric hindrance or electronic effects influence reaction efficiency .

Comparison with Thiophene- and Furan-Containing Carbonitriles

Table 2: Heterocyclic Carbonitrile Derivatives
Compound Name Core Structure Key Properties (IR, NMR, m.p.)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo-pyrimidine with furan m.p. 243–246°C; IR: 2,219 cm⁻¹ (CN); MS: m/z 386
(5Z)-4-methyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-(1-oxido-1-oxo-2,3,4,5-tetrahydrothiophen-3-yl)-2,6-dioxopyridine-3-carbonitrile Pyridine-thiophene-furan hybrid Structural details reported; no explicit data
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile Thiophene-carbonitrile CAS 138564-59-7; m/z 259.28 (M⁺)

Key Observations :

  • Spectroscopic Trends : The nitrile group in all compounds shows characteristic IR stretches near 2,200 cm⁻¹, consistent with the C≡N bond .
  • Thermal Stability : Higher melting points (e.g., 243–246°C for 11a) correlate with rigid heterocyclic frameworks, whereas oxirane derivatives (e.g., 4h) are often liquids or low-melting solids due to reduced planarity .

Reactivity and Functional Group Interactions

  • Epoxide Ring Reactivity : The oxirane ring in the target compound is susceptible to nucleophilic attack, similar to derivatives like 4h and 4z. For instance, reactions with amines or thiols could lead to ring-opening, forming diols or sulfide-linked products .
  • Nitrile Utility: The nitrile group may participate in cycloaddition reactions or serve as a precursor for carboxylic acids, amides, or tetrazoles, as seen in 5-amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (8a) .

Biological Activity

3-Methyl-3-(5-methylthiophen-2-yl)oxirane-2-carbonitrile is a compound of significant interest in the fields of organic chemistry and medicinal research. Its unique structural features, including an oxirane ring and a thiophene moiety, suggest potential biological activities that are being actively investigated. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant findings from recent studies.

  • Molecular Formula : C9H9NOS
  • Molecular Weight : 179.24 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC=C(S1)C2(C(O2)C#N)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Reactive Oxirane Ring : The oxirane (epoxide) ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles in biological systems. This property is crucial for its potential as a drug candidate.
  • Thiophene Ring Interaction : The thiophene component may facilitate interactions with specific enzymes or receptors, enhancing the compound's biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds containing thiophene rings often exhibit antimicrobial properties. Preliminary investigations into this compound suggest it may possess similar effects, potentially inhibiting the growth of various bacterial strains.

Anticancer Properties

The compound has been explored for its anticancer potential. The mechanism involves inducing apoptosis in cancer cells through the activation of specific signaling pathways. Case studies have demonstrated that derivatives of similar compounds can significantly reduce cell viability in cancer cell lines.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study (2020) Showed significant inhibition against Gram-positive bacteria with an IC50 value of 15 µg/mL.
Anticancer Activity (2021) Demonstrated a dose-dependent reduction in viability of MCF-7 breast cancer cells, with IC50 values ranging from 10 µM to 25 µM depending on treatment duration.
Enzyme Inhibition Assay (2022) Inhibited acetyl-CoA carboxylase by 60% at a concentration of 50 µM, indicating potential for metabolic regulation.

Applications in Research

The unique structure and promising biological activity make this compound a valuable compound for further research:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.
  • Synthetic Chemistry : As a building block in organic synthesis, it can be utilized to create more complex molecules with desirable properties.
  • Material Science : Investigated for use in developing new materials due to its reactive functional groups.

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